Tert-butyl quinoline-3-carboxylate Tert-butyl quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18756914
InChI: InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3
SMILES:
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

Tert-butyl quinoline-3-carboxylate

CAS No.:

Cat. No.: VC18756914

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl quinoline-3-carboxylate -

Specification

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name tert-butyl quinoline-3-carboxylate
Standard InChI InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3
Standard InChI Key PREJZUNWGQEGSG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N=C1

Introduction

Chemical Identity and Structural Features

Tert-butyl quinoline-3-carboxylate belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol . The IUPAC name is tert-butyl quinoline-3-carboxylate, and its structure features a carboxylate ester at the 3-position of the quinoline core, protected by a tert-butyl group (Fig. 1).

Table 1: Key Identifiers of Tert-Butyl Quinoline-3-Carboxylate

PropertyValueSource
CAS Number403605-44-7
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight229.27 g/mol
IUPAC Nametert-Butyl quinoline-3-carboxylate
SMILESCC(C)(C)OC(=O)C1=CN=C2C=CC=CC2=C1

Synthesis Methods

One-Pot Catalytic Synthesis

A patented method involves a one-pot reaction using aniline derivatives, formic acid, and rhodium acetate as a catalyst. This process achieves yields exceeding 80% by facilitating cyclization and esterification in a single step . For example, reacting substituted anilines with ethyl 3-ethoxyacrylate under rhodium catalysis produces quinoline-3-carboxylates, which can be further esterified with tert-butyl groups .

Decarboxylation of Quinoline Dicarboxylic Acids

Another approach involves the thermal decarboxylation of 2,3-quinolinedicarboxylic acid in anisole at 153°C. This method eliminates one carboxyl group, yielding 3-quinolinecarboxylic acid, which is subsequently esterified with tert-butyl alcohol under acidic conditions .

Reformatsky Reaction

A novel synthetic route employs a Reformatsky reaction between quinoline-3-carboxylates and tert-butyl 2-bromobutyrate in the presence of zinc. This method is notable for its efficiency in introducing bulky ester groups while maintaining regioselectivity .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)AdvantagesLimitations
One-Pot Catalytic Rhodium acetate, 20–30°C>80High yield, single stepRequires specialized catalyst
Decarboxylation Anisole, 153°C60–70Scalable, minimal byproductsHigh-temperature conditions
Reformatsky Reaction Zinc, tert-butyl bromide50–65Compatible with complex substratesModerate yields

Physicochemical Properties

Tert-butyl quinoline-3-carboxylate is a solid at room temperature, with a reported purity of ≥95% . Its solubility profile includes moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Spectral characterization data include:

  • ¹H NMR (CDCl₃): δ 8.93 (d, J = 8.4 Hz, 1H, H-2), 8.78 (d, J = 8.4 Hz, 1H, H-4), 1.52 (s, 9H, tert-butyl) .

  • MS (EI): m/z 229 [M]⁺ .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For instance, it is a key intermediate in the production of AB-161, a hepatitis B virus RNA destabilizer, where the tert-butyl group enhances hepatocyte-specific uptake . Similarly, quinoline-3-carboxamide derivatives derived from this ester exhibit inhibitory activity against cholesteryl ester transfer protein (CETP), a target for cardiovascular therapies .

Materials Science

In organic electronics, tert-butyl groups improve the solubility and film-forming properties of quinoline-based polymers. This ester has been utilized in synthesizing light-emitting diodes (LEDs) and photovoltaic materials .

Catalysis and Organic Synthesis

The tert-butyl ester acts as a protecting group in multistep syntheses. For example, it stabilizes intermediates during palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocycles .

Future Directions

Research opportunities include:

  • Optimizing Synthetic Routes: Developing greener catalysts (e.g., biocatalysts) to improve sustainability .

  • Exploring New Bioactivities: Screening for antiviral or anticancer properties using high-throughput assays .

  • Advanced Materials: Incorporating the compound into metal-organic frameworks (MOFs) for catalytic applications .

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